Aqueous Solubility Differentiation: Disulfonate Potassium Salt vs. Monosulfonate Free Acid Analogs
The target compound's dual sulfonate groups confer substantially higher aqueous solubility compared to mono-sulfonated aromatic amines. While precise numerical solubility data for the potassium salt at 25°C was not identified in the accessed authoritative databases, class-level inference from sulfonic acid salt behavior indicates that the disulfonate structure dramatically enhances hydrophilicity. As a class, aromatic disulfonates exhibit water solubility typically exceeding 100 g/L, whereas mono-sulfonated analogs like sulfanilic acid (4-aminobenzene-1-sulfonic acid) have reported solubilities of approximately 10-15 g/L in water at 20°C [1]. This order-of-magnitude solubility difference is critical for reactions conducted in aqueous media, where higher substrate concentrations can accelerate reaction kinetics and improve space-time yields [2].
| Evidence Dimension | Water solubility (estimated class behavior) |
|---|---|
| Target Compound Data | >100 g/L (estimated for aromatic disulfonate salts) |
| Comparator Or Baseline | Sulfanilic acid (mono-sulfonate, free acid) |
| Quantified Difference | Approximately 10-fold higher solubility |
| Conditions | Water at 20-25°C, ambient pressure |
Why This Matters
Higher aqueous solubility enables more concentrated reaction mixtures, reducing solvent volume, improving throughput, and minimizing waste in industrial dye and pigment manufacturing processes.
- [1] Haynes, W.M., ed. CRC Handbook of Chemistry and Physics. 97th ed., CRC Press, 2016-2017. Section 5: Physical Constants of Organic Compounds. View Source
- [2] Reichardt, C., Welton, T. Solvents and Solvent Effects in Organic Chemistry. 4th ed., Wiley-VCH, 2010. View Source
